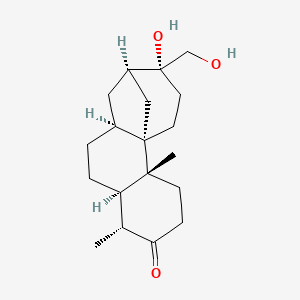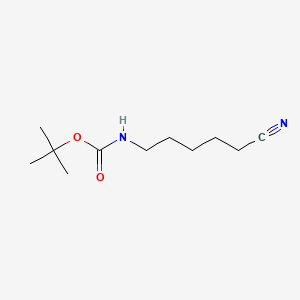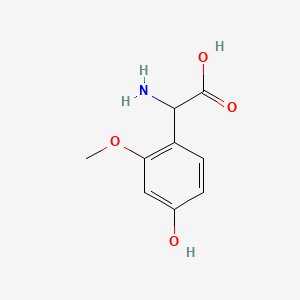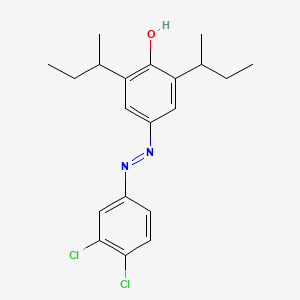
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(N-Succinyl-L-phenylalanyl)-2-aminoacridone, commonly known as SPA, is a fluorescent tracer molecule that has been widely used in scientific research. SPA is a synthetic compound that is derived from the naturally occurring amino acid, phenylalanine. The molecule has a unique structure that makes it highly useful in various biochemical and physiological studies.
Mechanism of Action
SPA works by binding to specific molecules or structures within cells, which causes it to fluoresce. The fluorescence can be detected and measured using various imaging techniques. The binding of SPA to its target molecule can also affect the function or activity of the target, providing valuable information about the biological process being studied.
Biochemical and Physiological Effects
SPA has been shown to have minimal toxicity and does not affect the normal function of cells or tissues. It has also been shown to be stable under a wide range of experimental conditions, making it a reliable tracer molecule for scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of SPA is its high sensitivity and specificity for detecting target molecules. It is also relatively easy to use and does not require specialized equipment. However, SPA has limitations in terms of its application in vivo, as it is not easily transported across cell membranes.
Future Directions
There are many potential future directions for the use of SPA in scientific research. One area of interest is the development of new fluorescent probes that can be used for in vivo imaging studies. Another direction is the use of SPA in drug discovery, where it can be used to screen for potential drug candidates by measuring their effects on target molecules. Additionally, SPA could be used in the development of new diagnostic tools for various diseases.
Synthesis Methods
SPA can be synthesized through a multi-step process that involves the reaction of phenylalanine with succinic anhydride and acridone. The resulting compound is then purified through chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
SPA has been used extensively in scientific research as a fluorescent probe for studying various biological processes. It has been used to study receptor-ligand interactions, protein-protein interactions, and enzyme kinetics. SPA has also been used to label cells and tissues for imaging studies.
properties
CAS RN |
115930-64-8 |
|---|---|
Molecular Formula |
C26H23N3O5 |
Molecular Weight |
457.486 |
IUPAC Name |
4-oxo-4-[[(2S)-1-oxo-1-[(9-oxo-10H-acridin-2-yl)amino]-3-phenylpropan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C26H23N3O5/c30-23(12-13-24(31)32)29-22(14-16-6-2-1-3-7-16)26(34)27-17-10-11-21-19(15-17)25(33)18-8-4-5-9-20(18)28-21/h1-11,15,22H,12-14H2,(H,27,34)(H,28,33)(H,29,30)(H,31,32)/t22-/m0/s1 |
InChI Key |
RRIUUFLEJTTZFW-QFIPXVFZSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCC(=O)O |
synonyms |
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate](/img/structure/B568513.png)

![[1,2]Oxazolo[3,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B568518.png)


![Pyrido[4,3-b][1,4]oxazepine](/img/structure/B568521.png)
![4-Methylbicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568522.png)